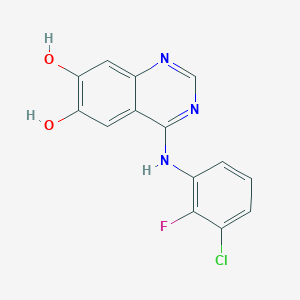
4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol typically involves the reaction of 3-chloro-2-fluoroaniline with quinazoline derivatives under specific conditions. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the 3-chloro-2-fluorophenyl group onto the quinazoline scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other quinazoline derivatives with potential therapeutic applications.
Biology: It is studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol include other quinazoline derivatives such as:
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline derivative with anti-cancer properties.
Afatinib: A quinazoline-based compound used in cancer therapy.
Uniqueness
What sets 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its specific substitution pattern on the quinazoline scaffold may result in different interactions with molecular targets, leading to unique pharmacological effects .
Eigenschaften
CAS-Nummer |
848440-15-3 |
|---|---|
Molekularformel |
C14H9ClFN3O2 |
Molekulargewicht |
305.69 g/mol |
IUPAC-Name |
4-(3-chloro-2-fluoroanilino)quinazoline-6,7-diol |
InChI |
InChI=1S/C14H9ClFN3O2/c15-8-2-1-3-9(13(8)16)19-14-7-4-11(20)12(21)5-10(7)17-6-18-14/h1-6,20-21H,(H,17,18,19) |
InChI-Schlüssel |
MAHMVNIYVAYDOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)
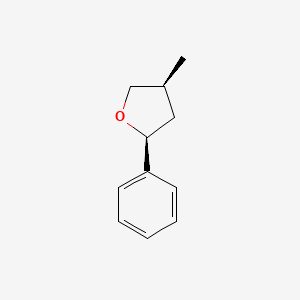
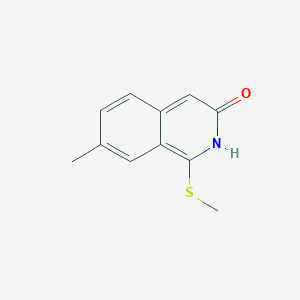
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
![6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12915492.png)
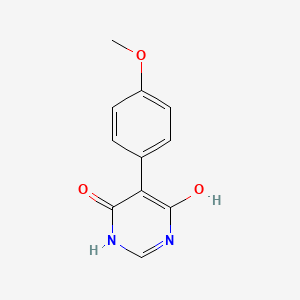

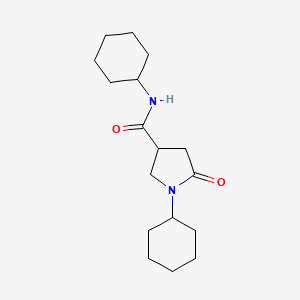

![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
